3,5-dimethyl-1H-pyrrole-2-carboxamide
Description
3,5-Dimethyl-1H-pyrrole-2-carboxamide is a pyrrole derivative featuring methyl groups at positions 3 and 5 of the heteroaromatic ring and a carboxamide (-CONH₂) substituent at position 2. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol.
Properties
CAS No. |
131475-05-3 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-4-3-5(2)9-6(4)7(8)10/h3,9H,1-2H3,(H2,8,10) |
InChI Key |
TZPYUTJMVLCBKD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1)C(=O)N)C |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N)C |
Synonyms |
1H-Pyrrole-2-carboxamide,3,5-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3,5-dimethyl-1H-pyrrole-2-carboxamide with structurally related pyrrole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Functional Group Variations
Table 1: Key Structural Differences and Similarities
Key Observations:
- Carboxamide vs. Carboxylic Acid: Replacing the carboxylic acid group with a carboxamide (e.g., this compound vs.
- Substituent Position: Methyl groups at positions 3 and 5 (vs.
- Extended Functionalization : Derivatives like 4-acetyl-N-(5-tert-butyl-2-methoxyphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide (CAS 5556-67-2) exhibit enhanced biological activity due to the acetyl group and substituted phenyl ring, which improve interactions with hydrophobic protein pockets .
Physicochemical and Electronic Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|---|
| This compound | C₈H₁₀N₂O | 150.18 | 1.2 | Moderate |
| 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | C₈H₉NO₄ | 183.16 | -0.5 | High |
| 4-Acetyl-N-(5-tert-butyl-2-methoxyphenyl)-... | C₂₀H₂₆N₂O₃ | 342.43 | 3.8 | Low |
Key Observations:
- Lipophilicity : The carboxamide derivative (LogP ~1.2) is more lipophilic than dicarboxylic acid analogs (LogP ~-0.5) but less than aryl-substituted derivatives (LogP ~3.8), influencing membrane permeability and bioavailability .
- Solubility : Carboxylic acid derivatives (e.g., 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid) exhibit higher aqueous solubility due to ionizable -COOH groups, whereas carboxamides balance moderate solubility with enhanced stability .
Key Observations:
- BRD4 Inhibition : Derivatives like 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide (PDB 5D25) show improved binding to BRD4 bromodomains due to hydrophobic (tert-butyl) and hydrogen-bonding (sulfamoyl) substituents .
- Electronic Effects : Methyl groups at positions 3 and 5 donate electron density to the pyrrole ring, stabilizing resonance structures critical for interactions with π-π stacking motifs in protein targets .
Computational Insights
Density functional theory (DFT) studies highlight the electronic effects of substituents:
- Electron-Donating Methyl Groups : Increase electron density at the pyrrole ring, enhancing electrophilicity at the carboxamide position and facilitating nucleophilic interactions .
- Global Hardness : Carboxamide derivatives exhibit lower hardness (higher softness) compared to carboxylic acids, correlating with greater reactivity in biological systems .
Preparation Methods
Saponification of Ethyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate
The ester precursor is hydrolyzed under basic conditions to yield 3,5-dimethyl-1H-pyrrole-2-carboxylic acid.
Procedure :
Amide Coupling Using Carbodiimide Reagents
The carboxylic acid is activated and coupled with ammonia or ammonium salts.
EDC/HOBt-Mediated Coupling
Procedure :
HATU-Mediated Coupling
Procedure :
-
Reagents : HATU, DIPEA, NH₃ (gas or solution)
Direct Aminolysis of Ethyl 3,5-Dimethyl-1H-pyrrole-2-carboxylate
Trimethylaluminum-Promoted Aminolysis
Procedure :
Ammonia in Methanol Under Pressure
Procedure :
-
Reagents : Ethyl ester, NH₃ (7 N in MeOH)
Comparative Analysis of Methods
Critical Reaction Parameters
Solvent Selection
Temperature Control
Purification Challenges
-
Column chromatography (EtOAc/hexane) resolves byproducts in coupling reactions.
-
Recrystallization (EtOH/H₂O) is effective for high-purity isolates.
Scalability and Industrial Considerations
-
Trimethylaluminum route is preferred for large-scale synthesis due to high yields and fewer steps.
-
EDC/HOBt method suits small-scale medicinal chemistry workflows despite higher reagent costs.
Emerging Methodologies
Q & A
Q. What are the recommended synthetic routes for 3,5-dimethyl-1H-pyrrole-2-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via cyclization of substituted hydrazones or through condensation reactions involving ketones and amines. For example, Singh et al. (2012) synthesized a structurally related ethyl pyrrole-2-carboxylate derivative using hydrazone intermediates, achieving yields of 65–75% under reflux in ethanol . Key factors include:
- Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may degrade thermally sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while ethanol facilitates recrystallization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures >95% purity .
Q. How can spectroscopic techniques (NMR, FTIR, HRMS) validate the structure of this compound?
Methodological Answer:
- 1H NMR : Expect signals for the NH proton (δ 10.5–11.0 ppm, broad singlet), methyl groups (δ 2.1–2.3 ppm, singlets), and pyrrole ring protons (δ 6.2–6.5 ppm) .
- 13C NMR : The carboxamide carbonyl appears at δ 165–170 ppm, with pyrrole carbons between δ 110–130 ppm .
- FTIR : Strong bands for N-H stretch (~3250 cm⁻¹), C=O stretch (~1670 cm⁻¹), and pyrrole C-N vibrations (~1500 cm⁻¹) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 167.0946 (calculated for C₈H₁₁N₂O) .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : The compound is stable in neutral to mildly acidic conditions (pH 4–7). In alkaline media (pH > 8), hydrolysis of the carboxamide group may occur, forming 3,5-dimethylpyrrole-2-carboxylic acid .
- Thermal stability : Decomposition begins at ~180°C, as observed via TGA. Store at 4°C in inert atmospheres to prevent oxidation of the pyrrole ring .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and dipole moments. Becke’s three-term functional (exact exchange + gradient corrections) reduces errors in thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) .
- Molecular docking : Parameterize the compound using the GAFF force field and dock into target proteins (e.g., kinases) via AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with methyl substituents .
Q. How can researchers resolve contradictions in experimental vs. computational NMR chemical shift data for this compound?
Methodological Answer:
- Regression corrections : Apply empirical scaling factors to DFT-calculated shifts. For example, Konstantinov and Broadbelt (2011) derived toluene-d8-specific corrections for 1H/13C shifts using B3LYP/6-31G(d), reducing mean absolute errors to <0.2 ppm .
- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) in calculations, as polar solvents deshield pyrrole protons by ~0.3 ppm .
Q. What strategies optimize the regioselective functionalization of the pyrrole ring for derivative synthesis?
Methodological Answer:
- Electrophilic substitution : The 3,5-dimethyl groups deactivate the pyrrole ring, directing electrophiles (e.g., nitration) to the 4-position. Use HNO3/AcOH at 0°C for controlled nitration .
- Cross-coupling : Suzuki-Miyaura coupling at the 2-position requires Pd(PPh3)4 catalyst and aryl boronic acids in THF/water (3:1) at 80°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
